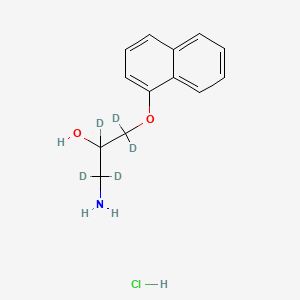

Nor Propranolol-d7 Hydrochloride

Description

Properties

IUPAC Name |

1-amino-1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H/i8D2,9D2,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMLNOYFLVRBEG-KNWWABDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678702 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-85-1 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Nor Propranolol-d7 Hydrochloride (CAS No. 1246819-85-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Nor Propranolol-d7 Hydrochloride (CAS No. 1246819-85-1), a deuterated analog of the propranolol metabolite, Nor Propranolol. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, its role in pharmacokinetic studies, and detailed analytical methodologies. The guide includes structured data tables, experimental protocols, and visualizations of relevant biological pathways and analytical workflows to facilitate its application in a laboratory setting.

Introduction

Nor Propranolol-d7 Hydrochloride is the deuterated form of Nor Propranolol (also known as N-desisopropylpropranolol), a metabolite of the widely used beta-blocker, Propranolol.[1] Due to the incorporation of seven deuterium atoms, this compound serves as an excellent internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2] The stable isotopic labeling ensures that its chemical and physical properties are nearly identical to the endogenous metabolite, while its increased mass allows for clear differentiation in mass spectrometric analysis. This guide will delve into the technical details of this compound, providing a valuable resource for its application in research and development.

Compound Properties

A summary of the key chemical and physical properties of Nor Propranolol-d7 Hydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1246819-85-1 | [3][4][5][6] |

| Molecular Formula | C13H9D7ClNO2 | [4][6] |

| Molecular Weight | 260.77 g/mol | [4][6] |

| Synonyms | 1-Amino-3-(1-naphthalenyloxy)-2-propanol-d7 Hydrochloride, 1-Amino-3-(α-naphthyloxy)propan-2-ol-d7 Hydrochloride, (+/-)-Desisopropylpropranolol-d7 Hydrochloride, (+/-)-Norpropranolol-d7 Hydrochloride, N-Deisopropylpropranolol-d7 Hydrochloride | |

| Appearance | Light Brown Solid | |

| Storage | 2-8°C Refrigerator | |

| Purity | 98.75% | [6] |

Synthesis

For the synthesis of Nor Propranolol-d7, a similar pathway would be followed, but with the use of deuterated isopropylamine or other deuterated intermediates. The "Nor" designation indicates the absence of the isopropyl group, which is a primary site of metabolism for propranolol. The deuteration is typically achieved through methods such as hydrogen isotope exchange, reduction of halogenated substrates, or the use of deuterated reagents in the synthetic process.[7]

Role in Propranolol Metabolism

Propranolol undergoes extensive metabolism in the liver, with three primary pathways: ring oxidation, side-chain oxidation, and glucuronidation.[8][9] Nor Propranolol is a product of the side-chain oxidation pathway.[8][9]

Propranolol Metabolic Pathways

The major metabolic pathways of propranolol are summarized in the following diagram:

Caption: Major metabolic pathways of Propranolol.

Quantitative Contribution of Metabolic Pathways

Studies have quantified the contribution of each major metabolic pathway to the overall elimination of propranolol. The data from a study in normal human subjects is summarized in Table 2.

| Metabolic Pathway | Percentage of Dose (%) | Reference |

| Ring Oxidation | 42 | [8] |

| Side-Chain Oxidation | 41 | [8] |

| Glucuronidation | 17 | [8] |

Experimental Protocols: Use as an Internal Standard

Nor Propranolol-d7 Hydrochloride is primarily used as an internal standard in bioanalytical methods to quantify propranolol and its metabolites in biological matrices like plasma. Below is a representative experimental protocol for an LC-MS/MS method, adapted from published methodologies for propranolol analysis.

Sample Preparation

A protein precipitation method is commonly employed for plasma sample preparation.

References

- 1. (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nor Propranolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Nor Propranolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. omsynth.com [omsynth.com]

- 7. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

An In-depth Technical Guide to Nor Propranolol-d7 Hydrochloride: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor Propranolol-d7 Hydrochloride is a deuterated analog of Nor Propranolol (N-desisopropylpropranolol), a primary metabolite of the widely used beta-blocker, Propranolol. This stable isotope-labeled compound serves as an invaluable tool in bioanalytical and research settings. Its principal application is as an internal standard for the highly sensitive and selective quantification of Propranolol and its metabolites in various biological matrices using mass spectrometry-based assays. This technical guide provides a comprehensive overview of Nor Propranolol-d7 Hydrochloride, including its chemical properties, its role in enhancing analytical accuracy, detailed experimental protocols for its use, and an examination of the pharmacological context of its parent compound, Propranolol.

Introduction

In the realm of pharmaceutical analysis and clinical pharmacology, the precise quantification of drugs and their metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte of interest, co-elute chromatographically, and correct for variations in sample preparation and instrument response.[1]

Nor Propranolol-d7 Hydrochloride, with its deuterium-labeled structure, provides a mass shift that allows for its differentiation from the unlabeled endogenous or administered compound by a mass spectrometer, without significantly altering its chemical behavior.[2] This makes it an ideal internal standard for methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of Nor Propranolol-d7 Hydrochloride is presented in the table below. This information is critical for its proper handling, storage, and application in analytical methods.

| Property | Value |

| Chemical Name | 1-amino-3-(1-naphthalenyloxy)-2-propanol-d7 Hydrochloride[3] |

| Synonyms | (+/-)-Desisopropylpropranolol-d7 Hydrochloride, (+/-)-Norpropranolol-d7 Hydrochloride, N-Deisopropylpropranolol-d7 Hydrochloride[3] |

| Molecular Formula | C₁₃H₉D₇ClNO₂[4] |

| Molecular Weight | 260.77 g/mol [4] |

| CAS Number | 1246819-85-1[4] |

| Appearance | Light Brown Solid[3] |

| Storage | 2-8°C Refrigerator[3] |

| Purity | While a specific Certificate of Analysis is not publicly available, commercial suppliers typically offer high chemical and isotopic purity (often ≥98%) suitable for use as an analytical standard. |

Mechanism of Action of the Parent Compound: Propranolol

To appreciate the context in which Nor Propranolol-d7 Hydrochloride is used, it is essential to understand the mechanism of action of its parent drug, Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This blockade inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The downstream signaling pathway is depicted below.

Application as an Internal Standard in Bioanalysis

The primary and most critical use of Nor Propranolol-d7 Hydrochloride is as an internal standard in quantitative bioanalytical methods. The workflow for a typical pharmacokinetic study involving the analysis of Propranolol and its metabolites from a biological sample is illustrated below.

Experimental Protocols

While a specific, unified protocol for Nor Propranolol-d7 Hydrochloride is not available in a single public document, a representative LC-MS/MS methodology can be synthesized from established methods for Propranolol and its metabolites.[5][6]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and straightforward method for sample clean-up.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Nor Propranolol-d7 Hydrochloride working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,500 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis. For the analysis of Propranolol, a further dilution may be necessary.[5]

-

Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[5]

Liquid Chromatography (LC) Conditions

The following table outlines typical LC parameters for the separation of Propranolol and its metabolites.

| Parameter | Typical Value |

| Column | Hypersil GOLD C18 (or equivalent)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Flow Rate | 0.3 mL/min[5] |

| Gradient | A gradient elution is typically employed to achieve optimal separation. The specific gradient profile will need to be optimized for the specific column and analytes. |

| Column Temp. | 40°C[5] |

| Injection Vol. | 10 µL[5] |

Mass Spectrometry (MS) Conditions

Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM).

| Parameter | Analyte: Propranolol | Analyte: Nor Propranolol (N-desisopropylpropranolol) | IS: Nor Propranolol-d7 |

| Precursor Ion (m/z) | To be determined | To be determined | To be determined |

| Product Ion (m/z) | To be determined | To be determined | To be determined |

| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |

Note: The specific MRM transitions and collision energies must be optimized for the instrument being used. The precursor ion for Nor Propranolol-d7 will be higher than that of the unlabeled analyte due to the mass of the deuterium atoms.

Data Presentation and Analysis

The quantification of the analyte is based on the ratio of its peak area to the peak area of the internal standard (Nor Propranolol-d7 Hydrochloride). This ratio is then used to determine the concentration of the analyte in the original sample by comparison to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

Nor Propranolol-d7 Hydrochloride is an essential analytical tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods significantly improves the accuracy, precision, and robustness of the quantification of Propranolol and its metabolites in biological matrices. The methodologies outlined in this guide provide a solid foundation for the development and validation of bioanalytical assays, ultimately contributing to a better understanding of the pharmacokinetics and therapeutic effects of Propranolol.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Nor Propranolol-d7 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nor Propranolol-d7 Hydrochloride is the deuterated form of Nor Propranolol Hydrochloride, a metabolite of the widely used beta-blocker, Propranolol. Its primary application in a research setting is as an internal standard for the quantitative analysis of Propranolol and its metabolites in biological matrices by mass spectrometry. The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, while its increased mass allows for clear differentiation in mass spectrometric analyses. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use, and a visualization of the relevant biological pathway.

Quantitative Data

The key physicochemical properties of Nor Propranolol-d7 Hydrochloride are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₉D₇ClNO₂ |

| Molecular Weight | 260.77 g/mol |

| CAS Number | 1246819-85-1 |

| Appearance | Light Brown Solid |

| Storage Conditions | 2-8°C Refrigerator |

Experimental Protocol: Quantification of Propranolol and Metabolites in Human Plasma using LC-MS/MS

This protocol is a representative method for the simultaneous quantification of propranolol and its metabolite, norpropranolol, in human plasma using Nor Propranolol-d7 Hydrochloride as an internal standard. The methodology is adapted from established and validated procedures for similar analyses.

Materials and Reagents

-

Nor Propranolol-d7 Hydrochloride (Internal Standard)

-

Propranolol Hydrochloride (Analyte)

-

Norpropranolol (Analyte)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (blank)

Sample Preparation

-

Spiking: To 100 µL of human plasma, add the appropriate volume of a standard working solution of the analytes (propranolol and norpropranolol) and 20 µL of the internal standard working solution (Nor Propranolol-d7 Hydrochloride).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B to 70% B

-

2-6 min: Hold at 70% B

-

6-6.1 min: 70% B to 10% B

-

6.1-9.5 min: Hold at 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Propranolol: m/z 260.2 → 116.1

-

Norpropranolol: m/z 218.0 → 116.0

-

Nor Propranolol-d7 (IS): m/z 225.1 → 116.1 (Example transition, to be optimized)

-

Signaling Pathway

Nor Propranolol, like its parent compound Propranolol, acts as an antagonist at beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade that modulates various physiological responses, particularly in the cardiovascular system. The diagram below illustrates the canonical beta-adrenergic signaling pathway and the inhibitory action of Nor Propranolol.

Navigating the Stability and Storage of Nor Propranolol-d7 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for Nor Propranolol-d7 Hydrochloride, a deuterated analog of the beta-adrenergic blocker, Nor Propranolol. Ensuring the chemical integrity of this stable isotope-labeled compound is paramount for its use as an internal standard in pharmacokinetic studies and other quantitative analyses. This document synthesizes available data, outlines best practices for handling, and provides detailed experimental workflows relevant to stability testing.

Due to a lack of specific stability studies on Nor Propranolol-d7 Hydrochloride, this guide leverages data from its non-deuterated counterpart, Propranolol Hydrochloride, as a close surrogate. The principles of deuterated compound stability are also incorporated to provide a thorough understanding.

Core Principles of Stability for Deuterated Compounds

Deuterated compounds, while often used for their ability to alter metabolic pathways, are not inherently immune to degradation. The primary concerns for the stability of deuterated standards like Nor Propranolol-d7 Hydrochloride are chemical degradation and isotopic exchange.

-

Chemical Stability: The fundamental degradation pathways affecting the parent molecule will generally be the same for its deuterated analog. For Nor Propranolol-d7 Hydrochloride, this includes susceptibility to hydrolysis and oxidation. The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, which can sometimes lead to a slower rate of degradation, a phenomenon known as the kinetic isotope effect. However, this does not preclude degradation under stressful conditions.

-

Isotopic Stability (H/D Exchange): A critical consideration for deuterated compounds is the potential for deuterium atoms to exchange with hydrogen atoms from the environment, particularly from protic solvents (e.g., water, methanol) or atmospheric moisture. This exchange can compromise the isotopic purity of the standard, leading to inaccurate analytical results. Such exchange is often catalyzed by acidic or basic conditions.

Recommended Storage and Handling Conditions

Proper storage and handling are the first line of defense in preserving the integrity of Nor Propranolol-d7 Hydrochloride. The following recommendations are based on best practices for deuterated standards and information available for Propranolol Hydrochloride.

Table 1: Recommended Storage and Handling of Nor Propranolol-d7 Hydrochloride

| Parameter | Recommendation | Rationale |

| Temperature | Solid: -20°C or colder for long-term storage. Solution: 2-8°C for short-term, -20°C for long-term.[1] | Minimizes rates of chemical degradation and potential H/D exchange. |

| Light | Protect from light. Store in amber vials or in the dark. | Propranolol and its analogs are known to be light-sensitive.[2][3] |

| Moisture | Store in a desiccator or under an inert, dry atmosphere (e.g., argon, nitrogen). Keep containers tightly sealed. | Prevents degradation through hydrolysis and minimizes H/D exchange with atmospheric moisture. The compound is hygroscopic. |

| Solvent for Solutions | Use high-purity aprotic solvents (e.g., acetonitrile) for reconstitution and dilution. Avoid acidic or basic aqueous solutions. | Aprotic solvents minimize the risk of deuterium-hydrogen exchange. |

| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation. Use calibrated equipment for accurate preparation of solutions. | Prevents contamination with water and ensures the accuracy of standard concentrations. |

Chemical Stability Profile and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. While specific data for Nor Propranolol-d7 Hydrochloride is not available, studies on Propranolol Hydrochloride provide valuable insights into its degradation profile.

Table 2: Summary of Forced Degradation Studies on Propranolol Hydrochloride

| Stress Condition | Observations and Degradation Products |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant degradation observed. |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation observed. Propranolol is noted to decompose rapidly at alkaline pH. |

| Oxidative Stress (e.g., 3% H₂O₂) | Significant degradation observed. |

| Thermal Degradation | Relatively stable in solid form. |

| Photolytic Degradation | Degradation occurs upon exposure to UV light. Identified photoproducts include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[2][3] |

The primary degradation pathways for the propranolol scaffold are hydrolysis of the ether linkage and oxidation of the secondary amine and alcohol moieties. It is anticipated that Nor Propranolol-d7 Hydrochloride would follow similar degradation routes.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the stability of Nor Propranolol-d7 Hydrochloride.

Forced Degradation Study Protocol

This protocol outlines a typical workflow for conducting a forced degradation study to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Nor Propranolol-d7 Hydrochloride in a suitable solvent, such as acetonitrile or methanol.

-

Application of Stress: Aliquots of the stock solution (or the solid compound for thermal stress) are subjected to various stress conditions as outlined in Table 2. Control samples (unstressed) should be prepared and stored under normal conditions.

-

Sample Treatment: After the specified stress period, samples from acidic and alkaline conditions are neutralized to prevent further degradation.

-

Analysis: All samples, including controls, are diluted to an appropriate concentration and analyzed using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

-

Data Evaluation: The chromatograms are evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass balance is calculated to account for all the material. The degradation products can be further characterized using techniques like LC-MS/MS and NMR.

Stability-Indicating HPLC Method Workflow

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Methodology:

-

Method Development: The initial phase involves selecting an appropriate HPLC column (e.g., C18) and mobile phase to achieve retention of Nor Propranolol-d7 Hydrochloride. The forced degradation samples are then injected to ensure that all degradation products are resolved from the main peak and from each other. The method is optimized by adjusting parameters like the mobile phase gradient, flow rate, and column temperature until satisfactory resolution is achieved.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

-

Application: Once validated, the method can be used for the routine analysis of stability samples to quantify the amount of Nor Propranolol-d7 Hydrochloride remaining and to monitor the formation of degradation products over time.

Conclusion

The stability of Nor Propranolol-d7 Hydrochloride is a critical factor for its reliable use in scientific research and drug development. While direct stability data for this deuterated compound is limited, a robust stability and storage plan can be implemented based on the known properties of Propranolol Hydrochloride and the general principles of handling deuterated standards. Key takeaways for ensuring the integrity of Nor Propranolol-d7 Hydrochloride include:

-

Strict adherence to recommended storage conditions: Storing the compound at low temperatures, protected from light and moisture, is essential.

-

Careful selection of solvents: Using aprotic solvents for solutions is crucial to prevent deuterium-hydrogen exchange.

-

Understanding potential degradation pathways: Awareness of the susceptibility to hydrolysis and oxidation allows for the implementation of appropriate control measures.

-

Utilization of stability-indicating analytical methods: Validated analytical methods are necessary to accurately quantify the compound and its potential degradation products during formal stability studies.

By following the guidelines and protocols outlined in this document, researchers can be confident in the quality and reliability of their Nor Propranolol-d7 Hydrochloride standard, leading to more accurate and reproducible experimental results.

References

An In-depth Technical Guide to the Synthesis and Characterization of Nor Propranolol-d7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nor Propranolol-d7 Hydrochloride, an important deuterated internal standard for pharmacokinetic and metabolic studies of its parent drug, Propranolol. This document details a plausible synthetic pathway, experimental protocols, and analytical characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction

Nor Propranolol is the N-dealkylated metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1][2] The deuterated analog, Nor Propranolol-d7 Hydrochloride, serves as an ideal internal standard in quantitative bioanalytical methods due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass, allowing for accurate quantification by mass spectrometry.[3] This guide outlines a hypothetical, yet chemically sound, multi-step synthesis of Nor Propranolol-d7 Hydrochloride and provides detailed protocols for its characterization.

Proposed Synthesis of Nor Propranolol-d7 Hydrochloride

The synthesis of Nor Propranolol-d7 Hydrochloride can be envisioned in a three-step process starting from 1-naphthol. The proposed pathway involves the formation of an epoxide intermediate, followed by a ring-opening reaction with a deuterated amine, and subsequent conversion to the hydrochloride salt.

Synthesis Workflow

Caption: Proposed synthetic workflow for Nor Propranolol-d7 Hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane [4][5]

-

To a stirred solution of 1-naphthol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Step 2: Synthesis of Nor Propranolol-d5

-

Dissolve 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1 equivalent) in a solution of ammonia-d3 in D2O (excess).

-

Heat the reaction mixture in a sealed vessel at 80-100 °C for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Nor Propranolol-d5.

Step 3: Synthesis of Nor Propranolol-d7 Hydrochloride [6]

-

Dissolve the Nor Propranolol-d5 from the previous step in D2O with a suitable catalyst for H/D exchange at the hydroxyl and remaining N-H positions (e.g., a transition metal catalyst or under acidic/basic conditions).

-

Stir the reaction at an elevated temperature and monitor the deuterium incorporation by NMR or MS.

-

Once the desired level of deuteration is achieved, extract the product into an organic solvent.

-

Dry the organic phase and remove the solvent in vacuo.

-

Dissolve the resulting free base in anhydrous diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Collect the precipitated Nor Propranolol-d7 Hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of Nor Propranolol-d7 Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving 5-10 mg of Nor Propranolol-d7 Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For 1H NMR, acquire at least 16 scans. For 13C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the spectra using appropriate software.

Expected Data:

The 1H NMR spectrum is expected to show the absence of signals corresponding to the seven deuterated positions. The remaining proton signals will be characteristic of the naphthyl group. The 13C NMR spectrum will show signals for all carbon atoms, with those bonded to deuterium appearing as multiplets due to C-D coupling.

| Assignment | Expected ¹H NMR Chemical Shift (δ ppm) in DMSO-d6 [7][8] | Expected ¹³C NMR Chemical Shift (δ ppm) in DMSO-d6 [7][8] |

| Naphthyl-H | 7.0 - 8.2 (m, 7H) | 105 - 155 |

| O-CH₂ | Signal absent (deuterated) | ~70 (multiplet) |

| CH-OD | Signal absent (deuterated) | ~68 (multiplet) |

| CH₂-ND₂ | Signal absent (deuterated) | ~42 (multiplet) |

Mass Spectrometry (MS)

Protocol:

-

Prepare a dilute solution of Nor Propranolol-d7 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

-

Acquire full scan mass spectra and product ion spectra (MS/MS) of the protonated molecular ion.

Expected Data:

The high-resolution mass spectrum should show the protonated molecular ion [M+H]+ corresponding to the exact mass of Nor Propranolol-d7 Hydrochloride. The MS/MS spectrum will show characteristic fragmentation patterns.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₉D₇ClNO₂ |

| Monoisotopic Mass | 260.1594 (free base) |

| [M+H]⁺ (Calculated) | 261.1672 |

| Major Fragment Ions [M+H]⁺ | m/z 144 (naphthyloxy), loss of the deuterated amino-propanol side chain[9][10] |

High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system with a UV or PDA detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) in a suitable ratio (e.g., 35:65 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Expected Data:

A single major peak corresponding to Nor Propranolol-d7 Hydrochloride should be observed. The retention time will be dependent on the specific chromatographic conditions. The purity can be determined by the peak area percentage.

| Parameter | Expected Result |

| Retention Time | Dependent on specific conditions |

| Purity | ≥ 98% |

Signaling Pathway of Propranolol

Nor Propranolol is a metabolite of Propranolol, and understanding the mechanism of the parent drug provides context for its biological relevance. Propranolol primarily acts as a non-selective antagonist of β1 and β2-adrenergic receptors.[13][14][15]

Caption: Propranolol's antagonism of the β-adrenergic signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Nor Propranolol-d7 Hydrochloride. The proposed synthetic route is based on established chemical principles and the analytical methods described are standard for the characterization of such compounds. The provided protocols and expected data serve as a valuable resource for researchers and professionals in the field of drug metabolism and pharmaceutical analysis. It is important to note that the synthetic protocol is hypothetical and would require experimental optimization and validation.

References

- 1. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation pathways of selectively labeled uropranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. openaccessjournals.com [openaccessjournals.com]

A Technical Guide to Nor Propranolol-d7 Hydrochloride for Research Professionals

This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals interested in Nor Propranolol-d7 Hydrochloride. It covers its procurement, chemical properties, and application in research, with a focus on providing practical information for experimental design.

Sourcing and Procurement

Nor Propranolol-d7 Hydrochloride is a deuterated stable isotope-labeled internal standard of Nor Propranolol. It is primarily used in analytical and research settings, particularly in mass spectrometry-based applications, to ensure accurate quantification of propranolol and its metabolites. Several specialized chemical suppliers offer this compound.

Identified Suppliers

A number of chemical suppliers provide Nor Propranolol-d7 Hydrochloride for research purposes. The following table summarizes the key suppliers identified. Pricing is often not publicly listed and typically requires a formal request for a quote (RFQ).

| Supplier | Product Name | CAS Number | Additional Information |

| LGC Standards | Nor Propranolol-d7 Hydrochloride | 1246819-85-1 | Certified reference material. Pricing requires a user account.[1] |

| Alentris Research Pvt. Ltd. | Nor Propranolol D7 Hydrochloride | 1246819-85-1 | Inquire for stock and pack size.[2] |

| Xcess Biosciences | Nor Propranolol-d7 hydrochloride | 1246819-85-1 | Further details available on their website.[3] |

| MedchemExpress.com | Nor Propranolol-d7 hydrochloride | Not explicitly listed for this specific compound, but they are a known supplier of stable isotopes. | Deuterated Nor Propranolol hydrochloride is available.[4] |

Pricing and Availability

| Compound | Supplier | Quantity | Price (USD) |

| Propranolol-d7 hydrochloride | MedchemExpress.com | 1 mg | $100 |

| 5 mg | $250 | ||

| 10 mg | $410 |

Note: This pricing is for Propranolol-d7 hydrochloride and should be considered indicative only. Prices for Nor Propranolol-d7 Hydrochloride may vary.

Technical Data

Nor Propranolol-d7 Hydrochloride is the deuterated form of Nor Propranolol hydrochloride. The deuterium labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies of propranolol.

| Property | Value | Source |

| Chemical Name | 1-amino-3-(naphthalen-1-yloxy)propan-1,1,2,3,3-d5-2-ol hydrochloride | Alentris Research[2] |

| CAS Number | 1246819-85-1 | LGC Standards[5][1] |

| Molecular Formula | C13H10D5NO2 · HCl | Alentris Research[2] |

| Unlabelled CAS Number | 62618-09-1 | LGC Standards[5][1] |

Experimental Applications and Protocols

Nor Propranolol-d7 Hydrochloride is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify propranolol and its metabolites in biological samples. The non-deuterated form, propranolol, is a nonselective β-adrenergic receptor antagonist.[6][7]

General Experimental Workflow

The following diagram illustrates a typical workflow for using Nor Propranolol-d7 Hydrochloride in a research setting, from procurement to data analysis.

Signaling Pathway of Propranolol

Propranolol, the non-deuterated parent compound, acts as an antagonist at β-adrenergic receptors. This antagonism blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine. Understanding this pathway is crucial for designing experiments that investigate the pharmacological effects of propranolol.

References

- 1. Nor Propranolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. alentris.org [alentris.org]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nor Propranolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Navigating the Isotopic Landscape: A Technical Guide to the Physical and Chemical Properties of Deuterated Propranolol Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of deuterated propranolol and its primary metabolites. Propranolol, a widely used beta-blocker, undergoes extensive metabolism, leading to the formation of several key derivatives. The strategic replacement of hydrogen with deuterium in these molecules offers a powerful tool for metabolic studies, pharmacokinetic analysis, and as internal standards in analytical assays. This document details the available physicochemical data, experimental protocols for their analysis, and relevant biological pathways to support research and development in this area.

Physicochemical Properties

Propranolol is metabolized in the liver through several key pathways, including aromatic hydroxylation, N-dealkylation, side-chain oxidation, and glucuronidation[1][2]. The major metabolites include 4-hydroxypropranolol, N-desisopropylpropranolol, and various glucuronide conjugates[2][3]. While extensive data is available for the non-deuterated forms of these metabolites, specific quantitative physicochemical data for their deuterated counterparts are sparse in the public domain. The primary utility of deuterated analogs lies in their use as internal standards for mass spectrometry-based quantification, where their chemical behavior is nearly identical to the endogenous analyte, but their increased mass allows for clear differentiation[4][5].

The following tables summarize the known physical and chemical properties of propranolol and its major non-deuterated metabolites. It is important to note that the deuteration of these molecules is not expected to significantly alter properties such as melting point, pKa, or solubility. The most significant change will be in the molecular weight and the resulting mass-to-charge ratio (m/z) observed in mass spectrometry.

Table 1: Physical and Chemical Properties of Propranolol and its Major Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility | Reference(s) |

| Propranolol | C₁₆H₂₁NO₂ | 259.34 | 96 | 9.53 | 61.7 mg/L (at 25 °C) | [6] |

| 4-Hydroxypropranolol | C₁₆H₂₁NO₃ | 275.34 | 156-158 (HCl salt) | Not Available | Soluble in DMF, DMSO, Ethanol | [7] |

| N-Desisopropylpropranolol | C₁₃H₁₅NO₂ | 217.26 | Not Available | Not Available | Not Available | [8] |

Experimental Protocols

The analysis of propranolol and its metabolites, including their deuterated analogs, is typically performed using chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance spectroscopy.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of propranolol and its metabolites in biological matrices[9][10].

Sample Preparation (Human Plasma): [9]

-

To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., deuterated propranolol).

-

Add 20 µL of methanol and vortex.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,500 rpm at 4°C for 10 minutes.

-

Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.

Chromatographic Conditions: [9]

-

Column: Hypersil GOLD C18 (dimensions not specified)

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Detection: [9]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of propranolol and its metabolites, often requiring derivatization to increase volatility[5][11].

Sample Preparation and Derivatization: [5][11]

-

Extract the analytes from the biological matrix using a suitable solvent extraction method.

-

Evaporate the solvent to dryness.

-

Reconstitute the residue in a derivatizing agent such as pentafluoropropionic anhydride (PFPA).

-

Incubate to allow for complete derivatization.

-

Inject the derivatized sample into the GC-MS system.

GC-MS Conditions: [11]

-

Column: HP-ULTRA-1 crosslinked 100% methyl siloxane capillary column (12 m x 0.2 mm i.d., 0.33 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Injection: 1.0 µL of the derivatized product in ethyl acetate, splitless injection at 250°C.

-

Oven Temperature Program: 70°C to 290°C at 30°C/min, with a final hold time of 2.67 min.

-

MS Detector: Operated in full scan mode (40 to 800 amu) or selected ion monitoring (SIM) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of metabolites[12][13][14].

Sample Preparation: [14]

-

Dissolve 10-20 mg of the accurately weighed sample in a 5 mm OD NMR tube.

-

Add a known quantity of an internal standard (e.g., tert-butyl alcohol) solution.

-

Add approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Mix well before recording the spectrum.

¹H NMR Spectrometer Parameters (Example): [14]

-

Frequency: 89.55 MHz

-

Spectral Width: 1000 Hz

-

Pulse Width: 28 µs (90° pulse)

-

Pulse Delay: 5.4 s

-

Repetition Time: 10 s

-

Data Points: 8k

-

Temperature: 21°C

-

Internal Reference: Tetramethylsilane (TMS)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to propranolol.

Caption: Major metabolic pathways of propranolol.

Caption: Simplified beta-adrenergic signaling pathway inhibited by propranolol.

Caption: General experimental workflow for metabolite analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-N-Desisopropylpropranolol | C13H15NO2 | CID 2793810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. faa.gov [faa.gov]

- 12. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

Nor Propranolol-d7 Hydrochloride safety data sheet (SDS) information

Disclaimer: A specific Safety Data Sheet (SDS) for Nor Propranolol-d7 Hydrochloride was not publicly available at the time of this writing. The following information is compiled and extrapolated from the Safety Data Sheets of the closely related compounds, Propranolol Hydrochloride and (±)-Propranolol-d7. Researchers, scientists, and drug development professionals should use this information as a guide and are advised to obtain a compound-specific SDS from their supplier.

Substance Identification and Hazard Classification

Nor Propranolol-d7 Hydrochloride is the deuterated form of Nor Propranolol Hydrochloride, a metabolite of Propranolol. It is intended for laboratory and research use. Based on the available data for related compounds, it should be handled as a substance with potential health hazards.

Chemical Identity:

-

Synonyms: 1-amino-3-(naphthalen-1-yloxy)propan-1,1,2,3,3-d5-2-ol hydrochloride[1]

-

Molecular Formula: C₁₃H₁₀D₅NO₂ · HCl[1]

-

CAS Number: 1246819-85-1[1]

Hazard Classification: The primary hazards associated with the parent compound, Propranolol Hydrochloride, and its deuterated analog are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3][4][5][6] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[4][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[4][5] |

| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child.[3][4][5] |

| Effects on or via lactation | - | H362: May cause harm to breast-fed children.[3][4][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5] |

| Chronic Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects.[3][4][5] |

Physical and Chemical Properties

Limited specific data for Nor Propranolol-d7 Hydrochloride is available. The following table includes data for Propranolol Hydrochloride.

| Property | Value |

| Physical State | Solid, Crystal - Powder |

| Color | White - Almost white |

| Melting Point | 166°C |

| Solubility | Soluble in Water |

Toxicological Data

The following toxicological data is for Propranolol Hydrochloride. Due to the structural similarity, a comparable toxicological profile for Nor Propranolol-d7 Hydrochloride can be anticipated.

| Test | Species | Route | Value |

| LD50 | Rat | Intraperitoneal | 75 mg/kg |

| TDLo | Rat | Oral | 150 mg/kg (8-18 days pregnant) |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. TDLo: Lowest Published Toxic Dose. The lowest dose of a substance reported to have any toxic effect.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in the Safety Data Sheets are not provided within the SDS documents themselves. For researchers requiring this level of detail, it is recommended to consult the original toxicological studies or contact the chemical supplier for further information. The RTECS (Registry of Toxic Effects of Chemical Substances) number for Propranolol Hydrochloride is UB7525000, which can be used to find relevant toxicological studies.

Safety and Handling

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust respirator

-

Hand Protection: Protective gloves

-

Eye Protection: Safety glasses or face shield

-

Skin and Body Protection: Protective clothing and boots

Engineering Controls:

-

Use in a well-ventilated area, preferably with a local exhaust system.[2]

-

Install safety showers and eye wash stations.

Handling and Storage:

-

Avoid contact with skin and eyes.[2]

-

Avoid formation of dust and aerosols.[2]

-

Do not eat, drink, or smoke when using this product.[6]

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

The substance is hygroscopic and should be stored under an inert gas.[2]

First-Aid Measures

The following diagram outlines the recommended first-aid procedures in case of exposure.

Caption: First-aid procedures for exposure to Nor Propranolol-d7 Hydrochloride.

Logical Relationships in Hazard Communication

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a logical framework for communicating hazards. The following diagram illustrates the relationship between the hazard classification of Propranolol and the corresponding safety measures.

Caption: Logical flow from hazard identification to safety measures.

References

Methodological & Application

Application Note: Quantitative Analysis of Propranolol in Human Plasma by LC-MS/MS Using Nor Propranolol-d7 Hydrochloride as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Propranolol is a non-selective beta-blocker widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias[1][2]. Accurate quantification of propranolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity, selectivity, and speed[3][4]. The use of a stable isotope-labeled internal standard (IS) is essential for correcting variations in sample preparation and instrument response. Nor Propranolol-d7 Hydrochloride, a deuterated analog of a propranolol metabolite, is an ideal internal standard as it shares similar chemical properties and chromatographic behavior with the analyte, but is mass-distinct, ensuring reliable quantification.

This application note details a robust and validated LC-MS/MS method for the determination of propranolol in human plasma using Nor Propranolol-d7 Hydrochloride as the internal standard. The protocol employs a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation.

Experimental Protocol

Materials and Reagents

-

Propranolol Hydrochloride (Reference Standard)

-

Nor Propranolol-d7 Hydrochloride (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Ultrapure Water

-

Drug-free human plasma

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Propranolol and Nor Propranolol-d7 IS by dissolving the accurately weighed compounds in methanol to a final concentration of 1 mg/mL[4]. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Propranolol stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (25 ng/mL): Dilute the Nor Propranolol-d7 stock solution with methanol to achieve a final concentration of 25 ng/mL[5].

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (25 ng/mL) and vortex briefly[5].

-

Add 300 µL of acetonitrile to precipitate plasma proteins[5].

-

Vortex the mixture for 1 minute to ensure thorough mixing[5].

-

Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins[5].

-

Transfer the supernatant to an HPLC vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system for analysis[5].

LC-MS/MS Instrumental Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC System | Standard UHPLC/HPLC System |

| Column | Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent |

| Column Temperature | 40°C[4][5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Flow Rate | 0.3 mL/min[5] |

| Gradient Elution | 0-2 min, 10-70% B; 2-6 min, 70% B; 6-6.1 min, 70-10% B; 6.1-9.5 min, 10% B[5] |

| Injection Volume | 10 µL[5] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Propranolol: 260.2 → 116.2 (Quantifier), 260.2 → 183.1 (Qualifier) Nor Propranolol-d7 (IS): 225.1 → 116.1 (Quantifier) |

| Collision Energy | Optimized for specific instrument; typically 20-35 eV. |

| Dwell Time | 100-200 ms |

Method Validation Summary

The described method should be validated in accordance with regulatory guidelines (e.g., FDA, ICH). The following tables present typical performance data for such an assay.

Table 1: Linearity and Sensitivity

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |

| Propranolol | 1 - 500 | > 0.995 | 1.0 |

| Data presented are representative values based on published literature[5][6]. |

Table 2: Accuracy and Precision

Intra-day and inter-day accuracy and precision are evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1.0 | < 7.1% | < ±9.8% | < 8.5% | < ±10.5% |

| LQC | 3.0 | < 6.5% | < ±8.2% | < 7.9% | < ±9.1% |

| MQC | 100 | < 5.0% | < ±6.5% | < 6.8% | < ±7.5% |

| HQC | 400 | < 4.8% | < ±5.9% | < 6.2% | < ±7.0% |

| Data presented are representative values based on published literature. Acceptance criteria are typically ±15% (±20% for LLOQ) for both precision (CV) and accuracy (RE)[3][5][7]. |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample handling to final data analysis.

Caption: Workflow for Propranolol quantification in plasma.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of propranolol in human plasma. The use of Nor Propranolol-d7 Hydrochloride as an internal standard ensures high accuracy and precision by compensating for matrix effects and procedural variability. The simple protein precipitation sample preparation protocol allows for a high-throughput analysis, making this method highly suitable for clinical and research applications, including pharmacokinetic characterization and therapeutic drug monitoring.

References

- 1. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. academicjournals.org [academicjournals.org]

- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS Method for the Quantification of Propranolol and its Metabolites in Human Plasma

Application Note

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propranolol and its major metabolites, 4-hydroxypropranolol and N-desisopropylpropranolol, in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and certain types of arrhythmias.[1][2] It undergoes extensive metabolism in the liver, primarily through three pathways: aromatic hydroxylation, N-dealkylation, and side-chain oxidation.[3][4] The major pharmacologically active metabolite is 4-hydroxypropranolol, while other significant metabolites include N-desisopropylpropranolol and naphthoxylactic acid.[1][3] Accurate and reliable quantification of propranolol and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. This document provides a detailed protocol for an LC-MS/MS method developed for this purpose.

Experimental

Materials and Reagents

-

Propranolol hydrochloride (Reference Standard)

-

4-Hydroxypropranolol (Reference Standard)

-

N-Desisopropylpropranolol (Reference Standard)

-

Bisoprolol or other suitable internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)

-

Triple Quadrupole Mass Spectrometer with electrospray ionization (ESI) source (e.g., Agilent 6400 series or equivalent)

Chromatographic Conditions

A Hypersil GOLD C18 column is utilized for the separation of propranolol and its metabolites.[5][6] The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile, which allows for efficient separation of the analytes.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Hypersil GOLD C18 (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | As required for optimal separation |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive ESI mode. The quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for each analyte and the internal standard.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Spray Voltage | 3500 V |

| Source Temperature | As per instrument recommendation |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Propranolol | 260.2 | 116.1 | 10-15 |

| 4-Hydroxypropranolol | 276.2 | 116.1 | 15 |

| N-Desisopropylpropranolol | 218.0 | - | - |

| Internal Standard (e.g., Bisoprolol) | - | - | - |

Note: The optimal collision energy should be determined experimentally.

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in methanol at a concentration of 0.1 mg/mL.[5]

-

Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create working standard solutions for calibration curves and quality control (QC) samples.[5]

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.[5]

Sample Preparation Protocol

This protocol utilizes a simple and efficient protein precipitation method.[5][6]

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile.[5]

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 13,500 rpm for 10 minutes at 4 °C.[5]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation and Performance

The method should be validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

Table 4: Summary of Quantitative Performance Data

| Parameter | Propranolol | 4-Hydroxypropranolol | N-Desisopropylpropranolol |

| Linearity Range (ng/mL) | 1 - 500 | 0.2 - 100 | 0.2 - 100 |

| LLOQ (ng/mL) | 1[5] | 0.2[5] | 0.2[5] |

| Intra-day Precision (%RSD) | < 7.1%[5] | < 7.1%[5] | < 7.1%[5] |

| Inter-day Precision (%RSD) | < 7.1%[5] | < 7.1%[5] | < 7.1%[5] |

| Accuracy (%RE) | < 9.8%[5] | < 9.8%[5] | < 9.8%[5] |

| Extraction Recovery | > 90%[7] | > 50%[7] | > 50%[7] |

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Visualizations

Caption: Metabolic pathway of propranolol.

Caption: Experimental workflow for LC-MS/MS analysis.

References

- 1. ClinPGx [clinpgx.org]

- 2. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Propranolol - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydro...: Ingenta Connect [ingentaconnect.com]

Application Notes and Protocols for Nor-Propranolol Analysis in Plasma

These application notes provide detailed protocols for the sample preparation of nor-propranolol, a primary metabolite of propranolol, from plasma samples for quantitative analysis. The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Nor-propranolol, or N-desisopropylpropranolol, is a pharmacologically active metabolite of the beta-blocker propranolol. Accurate quantification of nor-propranolol in plasma is crucial for pharmacokinetic and metabolism studies. This document outlines three common and effective sample preparation techniques to isolate nor-propranolol from plasma matrices, thereby minimizing interference and enhancing analytical sensitivity, typically for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples. It is often the first choice for high-throughput analysis due to its simplicity and speed.

-

Sample Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

-

Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., bisoprolol at 25 ng/mL in methanol) to the plasma sample.

-

Methanol Addition: Add 20 µL of methanol to the mixture.

-

Precipitation: Add 300 µL of acetonitrile to the tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant directly into the LC-MS/MS system for analysis.[1]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method generally results in a cleaner extract compared to protein precipitation.

-

Sample Aliquoting: Transfer 0.5 mL of plasma into a clean glass vial.

-

Acidification: Add 100 µL of 0.1 N HCl to the plasma and vortex briefly.

-

Internal Standard Spiking: Add an appropriate volume of the internal standard solution.

-

Extraction Solvent Addition: Add 3 mL of tert-butyl methyl ether.

-

Vortexing: Vortex the mixture for 3 minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge the vials in a refrigerated centrifuge at 4500 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[2]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interfering components are washed away, and the purified analyte is then eluted for analysis. This method provides the cleanest extracts and allows for sample concentration.

-

Sample Pre-treatment: To 200 µL of plasma, add 100 µL of a suitable buffer (e.g., Buffer-2, composition may vary) and vortex. Add 50 µL of the internal standard (e.g., Propranolol-d7 HCl at 100 ng/mL).

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Hypersil gold) sequentially with methanol and then with water or an appropriate buffer.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash solvent will depend on the sorbent and analyte properties.

-

Elution: Elute the analyte of interest with a stronger solvent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 1000 µL of the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of nor-propranolol (referred to as M2 in the cited literature) and its parent drug, propranolol, using a protein precipitation method followed by LC-MS/MS.

| Parameter | Nor-Propranolol (M2) | Propranolol | Reference |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 1 ng/mL | [3] |

| Linearity Range | 0.2 - 100 ng/mL | 1 - 500 ng/mL | [1] |

| Intra-day Precision (%RSD) | < 7.1% | < 7.1% | [3] |

| Inter-day Precision (%RSD) | < 7.1% | < 7.1% | [3] |

| Relative Error | < 9.8% | < 9.8% | [3] |

The following table presents data for a solid-phase extraction method for propranolol and 4-hydroxy propranolol, which provides an indication of the performance that can be expected for structurally similar analytes like nor-propranolol.

| Parameter | Propranolol | 4-Hydroxy Propranolol | Reference |

| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | 0.20 ng/mL | [4] |

| Linearity Range (Free) | 0.20 - 135.00 ng/mL | 0.20 - 25.00 ng/mL | [4] |

| Extraction Recovery | > 96% | > 64% | [4] |

| Intra- and Inter-day Precision (%RSD) | < 11.3% | < 11.3% | [4] |

| Intra- and Inter-day Accuracy | < 11% of nominal | < 11% of nominal | [4] |

Conclusion

The choice of sample preparation technique for nor-propranolol analysis in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. Solid-phase extraction delivers the highest level of purity and the potential for sample concentration, making it ideal for methods requiring the lowest limits of detection. The provided protocols and performance data serve as a valuable starting point for method development and validation for the accurate quantification of nor-propranolol in plasma.

References

- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nor Propranolol-d7 HCl in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a precise understanding of a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental. The accuracy of these studies hinges on the bioanalytical methods used to quantify the drug and its metabolites in biological matrices. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).

Nor Propranolol-d7 HCl, a deuterium-labeled analog of the propranolol metabolite N-desisopropylpropranolol, serves as an invaluable tool in this context. Its near-identical physicochemical properties to the unlabeled analyte ensure it effectively tracks the analyte through sample preparation and analysis, correcting for variability and matrix effects. This document provides detailed application notes and protocols for the use of Nor Propranolol-d7 HCl and other deuterated propranolol standards in pharmacokinetic research.

The Role of Deuterated Standards in Pharmacokinetic Analysis

Deuterated internal standards are considered the superior choice for quantitative bioanalysis for several key reasons:

-

Co-elution with Analyte: They exhibit nearly identical chromatographic behavior to the non-labeled drug, meaning they elute at the same time.

-

Similar Ionization Efficiency: They respond similarly to the analyte in the mass spectrometer's ion source.

-